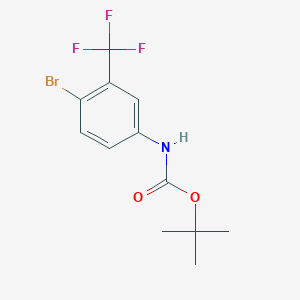
Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate
Overview
Description
Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate is an organic compound. It is similar to tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate, which is used for research related to life sciences .
Synthesis Analysis
The synthesis of compounds similar to Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate has been discussed in various studies. For instance, the synthesis and applications of trifluoromethylpyridines, a key structural motif in active agrochemical and pharmaceutical ingredients, have been explored . Another study discussed the synthesis of tert-Butyl Bromoacetate .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is valued for its trifluoromethyl group, which is a common feature in many FDA-approved drugs . The presence of this group can significantly affect the pharmacokinetic properties of a molecule, such as its metabolic stability and lipophilicity. This makes Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate a potential candidate for the development of new therapeutic agents.
Agriculture
The trifluoromethyl group is also utilized in the development of agricultural chemicals . Compounds with this group can serve as precursors for the synthesis of pesticides and herbicides. Their structural motif is often associated with compounds that exhibit high biological activity against a wide range of pests and weeds.
Material Science
In material science, the compound’s unique structural features may be explored for the development of novel materials . The bromo and trifluoromethyl groups could be involved in polymerization reactions or act as modifiers to alter the properties of polymeric materials, such as increasing resistance to degradation or improving thermal stability.
Environmental Science
Environmental science can benefit from the study of Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate in understanding the environmental fate of fluorinated compounds . Research in this field could lead to insights into the biodegradation of such compounds and their potential impact on ecosystems.
Biochemistry
In biochemistry, the compound could be used as a building block for the synthesis of more complex molecules . It could be incorporated into peptides or nucleotides to study the effects of fluorinated analogs on biological processes, potentially leading to the discovery of new biochemical pathways or targets for drug development.
Pharmacology
Pharmacological studies could explore the effects of the compound’s functional groups on drug-receptor interactions . The trifluoromethyl group, in particular, is known to influence the binding affinity and selectivity of molecules to various biological targets, which is crucial for the design of drugs with fewer side effects and improved efficacy.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with peripheral sensory trigeminal nerves .
Mode of Action
It is known that the compound’s trifluoromethyl group significantly impacts its chemical reactivity .
Pharmacokinetics
The compound’s high molecular weight could potentially affect its permeability across the blood-brain barrier .
Action Environment
Environmental factors such as the compound’s fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
properties
IUPAC Name |
tert-butyl N-[4-bromo-3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO2/c1-11(2,3)19-10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFNYAOHCLVHST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



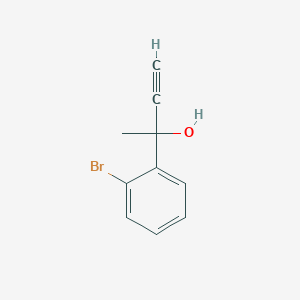

![1,1'-[Iminodi(methylene)]dicyclohexanol](/img/structure/B1444129.png)
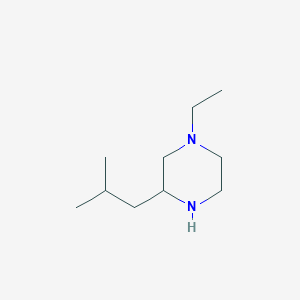
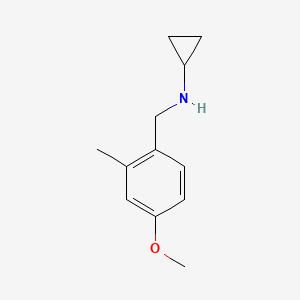

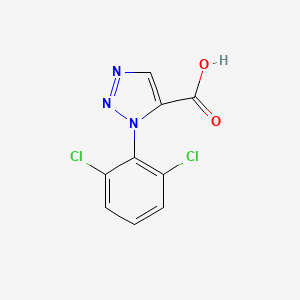
![[4-(Bromomethyl)cyclohexyl]benzene](/img/structure/B1444136.png)
![8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1444137.png)
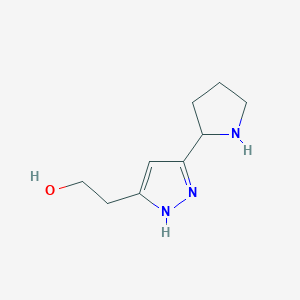
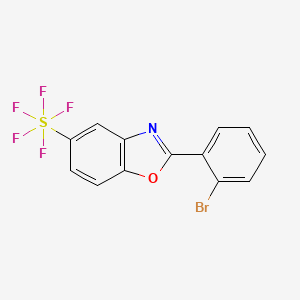
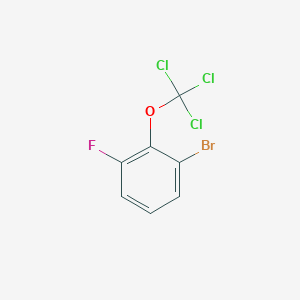
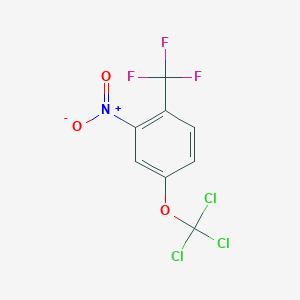
![Spiro[3.5]nonan-1-OL](/img/structure/B1444146.png)